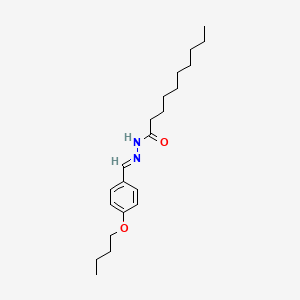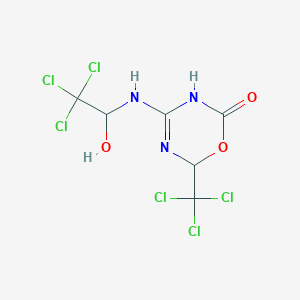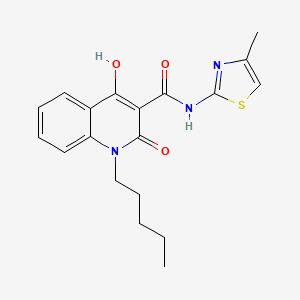![molecular formula C15H8F6I2 B15081048 Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo- CAS No. 55100-57-7](/img/structure/B15081048.png)
Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-] is a complex organic compound characterized by the presence of trifluoromethyl and iodine substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-] typically involves the reaction of nitrophenol with trifluoroethanol in the presence of acetic acid, followed by the addition of sodium hydroxide and hexafluoropropane . This method yields the desired compound with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to ensure high yield and cost-effectiveness. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-] undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce corresponding oxides .
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-] has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-] involves its interaction with molecular targets through its trifluoromethyl and iodine substituents. These interactions can lead to the formation of stable complexes or the initiation of specific chemical reactions. The pathways involved may include nucleophilic substitution or oxidative addition, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-iodo-2-(trifluoromethyl)-: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
1,2-Bis-(trifluoromethyl)benzene: Lacks iodine substituents, resulting in different reactivity and applications.
3H-Diazirine, 3,3’-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]di-4,1-phenylene]bis[3-(trifluoromethyl)-: Contains diazirine groups, offering unique photochemical properties.
Propiedades
Número CAS |
55100-57-7 |
|---|---|
Fórmula molecular |
C15H8F6I2 |
Peso molecular |
556.02 g/mol |
Nombre IUPAC |
1-[1,1,1,3,3,3-hexafluoro-2-(4-iodophenyl)propan-2-yl]-4-iodobenzene |
InChI |
InChI=1S/C15H8F6I2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H |
Clave InChI |
UUIRFPVOWVRSRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)I)(C(F)(F)F)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


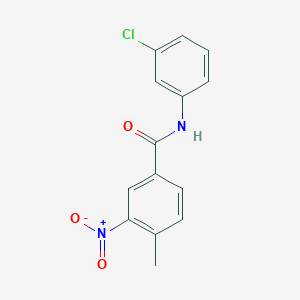
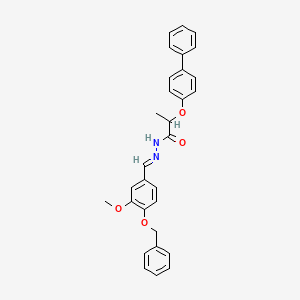
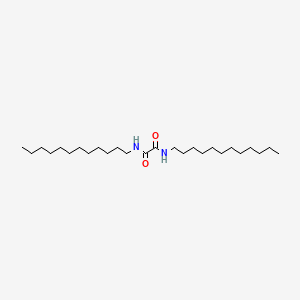

![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B15081009.png)
![N-[2-(2-hydroxyethoxy)ethyl]octanamide](/img/structure/B15081010.png)
![N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B15081018.png)
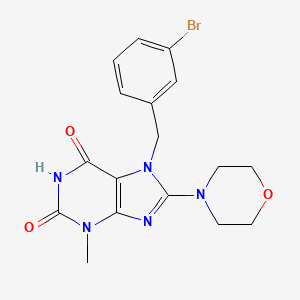
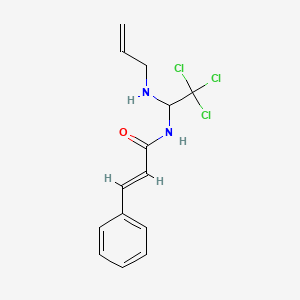
![Methyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081036.png)
